
(2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride is a chiral compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrrolidine ring substituted with a methanesulfonylmethyl group, and it exists as a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride typically involves the reaction of ®-pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction between ®-pyrrolidine and methanesulfonyl chloride, followed by in-line acidification to obtain the hydrochloride salt. This method offers advantages in terms of scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the methanesulfonyl group can yield the corresponding sulfide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Substituted pyrrolidine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can modulate biological pathways and exert therapeutic effects. The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity for certain enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
N-methylpyrrolidine: A structurally related compound with different functional groups.
Methanesulfonyl chloride: A reagent used in the synthesis of (2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a pyrrolidine ring and a methanesulfonylmethyl group
Propiedades
Fórmula molecular |
C6H14ClNO2S |
|---|---|
Peso molecular |
199.70 g/mol |
Nombre IUPAC |
(2R)-2-(methylsulfonylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 |
Clave InChI |
ZIZDNEXPJSDZTL-FYZOBXCZSA-N |
SMILES isomérico |
CS(=O)(=O)C[C@H]1CCCN1.Cl |
SMILES canónico |
CS(=O)(=O)CC1CCCN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B15304302.png)
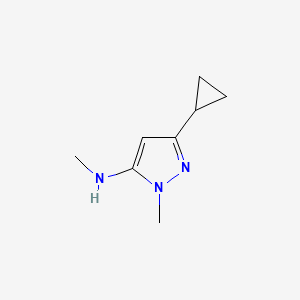


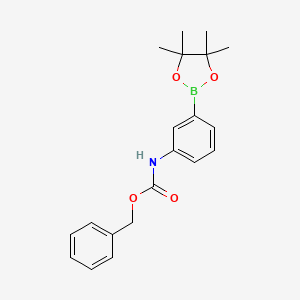

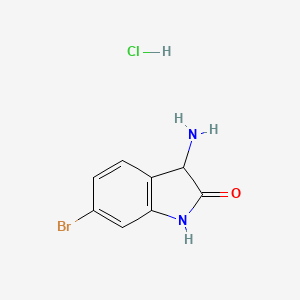
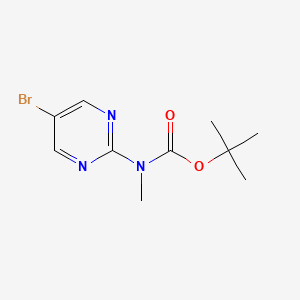

![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)

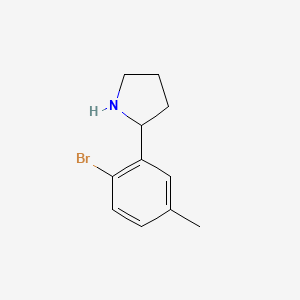
![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)

